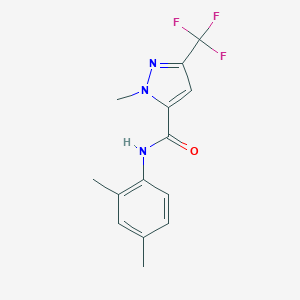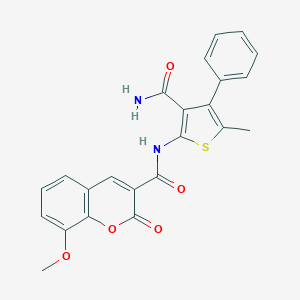![molecular formula C10H10BrF3N4O2 B214061 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B214061.png)
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has both biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. However, its limitations include its relatively complex synthesis process and limited availability.
Future Directions
There are several future directions for research on 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies could be conducted to optimize its synthesis process and increase its availability for research purposes.
Conclusion
In conclusion, 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in scientific research as a potential anticancer and anti-inflammatory agent. Its mechanism of action and specific applications require further investigation, but its potential as a therapeutic agent for various diseases makes it an exciting area of research.
Synthesis Methods
The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with trifluoroacetic anhydride and 3-methyl-1H-pyrazol-5-ol in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models.
properties
Product Name |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol |
|---|---|
Molecular Formula |
C10H10BrF3N4O2 |
Molecular Weight |
355.11 g/mol |
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C10H10BrF3N4O2/c1-5-3-9(20,10(12,13)14)18(16-5)8(19)7-6(11)4-15-17(7)2/h4,20H,3H2,1-2H3 |
InChI Key |
MDXFEMWILDOLDW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=NN2C)Br |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=NN2C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)


![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)